molecular formula C6H13N5 B071542 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine CAS No. 184173-24-8

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine

Cat. No. B071542
M. Wt: 155.2 g/mol
InChI Key: PNURGEWVWONEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a known neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurological disorders.

Mechanism Of Action

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine is converted in the brain to a toxic metabolite, MPP+, which selectively damages dopaminergic neurons by inhibiting mitochondrial respiration. This leads to a loss of function in these neurons and ultimately to the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been shown to cause a range of biochemical and physiological effects in the brain, including a decrease in dopamine levels, an increase in reactive oxygen species, and an increase in inflammation. These effects have been implicated in the development of Parkinson's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has several advantages as a tool for scientific research, including its ability to selectively damage dopaminergic neurons in the brain and its ability to closely mimic the symptoms of Parkinson's disease. However, its neurotoxicity also poses a significant risk to researchers working with this compound, and caution must be exercised to ensure safe handling and disposal.

Future Directions

There are many potential future directions for research into 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine and its effects on the brain. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine-induced neurotoxicity. Other potential areas of research include the use of 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine as a tool for investigating the role of dopamine in reward pathways in the brain and the development of new drugs for the treatment of drug addiction.

Synthesis Methods

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine can be synthesized using a variety of methods, including the reaction of 2-methyl-3,5-dicarbethoxy-4-aminopyrazole with formaldehyde and methylamine, or the reaction of 2-methyl-3,5-dicarbethoxy-4-nitropyrazole with methylamine followed by reduction with sodium dithionite.

Scientific Research Applications

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been extensively studied for its potential use in scientific research, particularly in the study of Parkinson's disease. This compound is able to selectively damage dopaminergic neurons in the brain, leading to symptoms that closely resemble those of Parkinson's disease in humans. 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has also been used to study the mechanisms underlying drug addiction and to investigate the role of dopamine in reward pathways in the brain.

properties

CAS RN

184173-24-8

Product Name

2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine

Molecular Formula

C6H13N5

Molecular Weight

155.2 g/mol

IUPAC Name

2-methyl-5-(methylaminomethyl)pyrazole-3,4-diamine

InChI

InChI=1S/C6H13N5/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3,7-8H2,1-2H3

InChI Key

PNURGEWVWONEOL-UHFFFAOYSA-N

SMILES

CNCC1=NN(C(=C1N)N)C

Canonical SMILES

CNCC1=NN(C(=C1N)N)C

synonyms

1H-Pyrazole-4,5-diamine, 1-methyl-3-[(methylamino)methyl]-

Origin of Product

United States

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